molecular formula C11H11FOS2 B1621128 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 80967-34-6

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1621128
CAS No.: 80967-34-6
M. Wt: 242.3 g/mol
InChI Key: WSHCMRXFHOORNG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a fluorinated chalcone derivative Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological targets, while the methylsulfanyl groups contribute to its reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHCMRXFHOORNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384565
Record name AG-H-25572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80967-34-6
Record name AG-H-25572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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